

Commercial Availability and Technical Applications of 3-Ethynylbenzaldehyde (97% Purity)

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Compound of Interest

Compound Name: 3-Ethynylbenzaldehyde

Cat. No.: B1333185

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-ethynylbenzaldehyde**, a versatile aromatic aldehyde with significant applications in chemical synthesis and drug discovery. This document details its commercial availability, key chemical properties, and established experimental protocols for its use in various synthetic transformations. Furthermore, it explores its relevance in the context of signaling pathways pertinent to cancer research.

Commercial Suppliers

3-Ethynylbenzaldehyde with a purity of 97% is readily available from several commercial chemical suppliers catering to the research and development sector. The compound is typically supplied as a solid. Researchers can procure this chemical from the following vendors, among others:

Supplier	Product Number (Example)	Purity	Form	CAS Number
Sigma-Aldrich	725021	97%	Solid	77123-56-9
Alkali Scientific	725021-250MG	97%	Solid	77123-56-9
ChemicalBook	-	97%	Solid	77123-56-9
Bide Pharmatech Ltd.	BD7328	97%	Solid	77123-56-9
Amatek Scientific Co. Ltd.	-	97%	Solid	77123-56-9

Note: Product numbers and availability are subject to change. Please refer to the respective supplier's website for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of **3-ethynylbenzaldehyde** is presented below.

Property	Value	Reference
Molecular Formula	C ₉ H ₆ O	[1] [2]
Molecular Weight	130.14 g/mol	[1] [2]
Appearance	Solid	[1] [2]
Melting Point	75-80 °C	[1] [2]
CAS Number	77123-56-9	[1] [2] [3] [4]
SMILES	<chem>O=Cc1cccc(c1)C#C</chem>	[1] [2]
InChI	1S/C9H6O/c1-2-8-4-3-5-9(6-8)7-10/h1,3-7H	[1] [2]

Key Synthetic Applications and Experimental Protocols

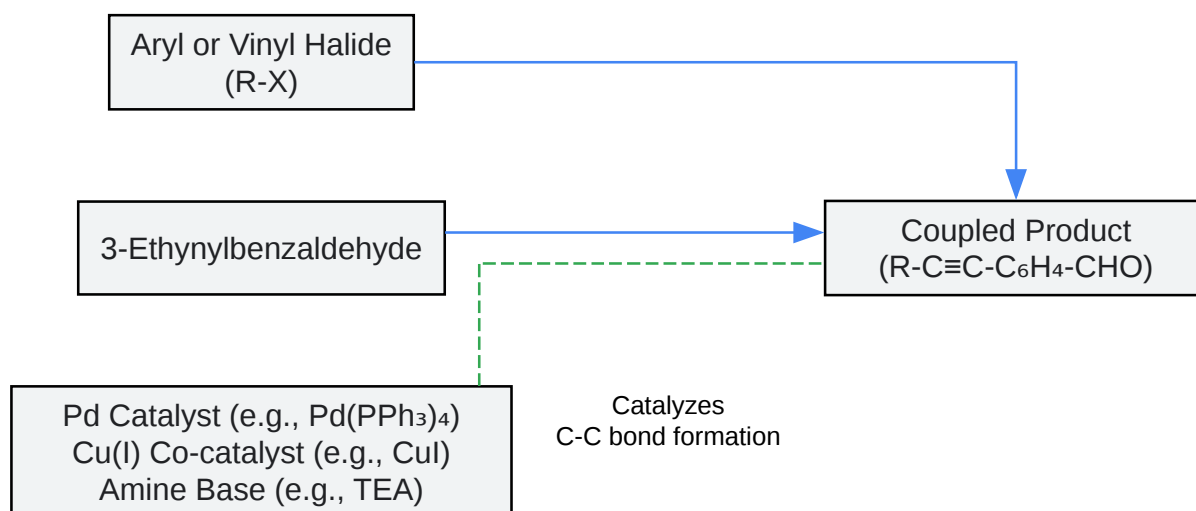
3-Ethynylbenzaldehyde serves as a valuable building block in organic synthesis due to its two reactive functional groups: the aldehyde and the terminal alkyne. These groups allow for a variety of chemical transformations, making it a key intermediate in the synthesis of complex molecules, including kinase inhibitors and other biologically active compounds.^[3]

Sonogashira Coupling

The terminal alkyne of **3-ethynylbenzaldehyde** is readily employed in Sonogashira coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.^{[5][6]} This reaction is fundamental in the synthesis of substituted alkynes.

Experimental Protocol: General Procedure for Sonogashira Coupling^[2]

- **Reaction Setup:** In a reaction vessel, dissolve the aryl halide (1.0 eq.), **3-ethynylbenzaldehyde** (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.) in a suitable solvent (e.g., degassed THF or DMF).
- **Base Addition:** Add an amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the mixture.
- **Reaction Conditions:** Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (e.g., 50-80 °C) until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.



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Caption: Workflow for a typical Sonogashira coupling reaction.

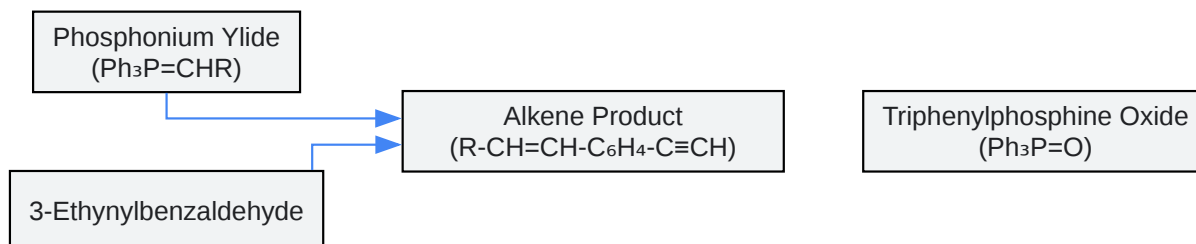
Wittig Reaction

The aldehyde functional group of **3-ethynylbenzaldehyde** can be converted to an alkene via the Wittig reaction, a powerful method for forming carbon-carbon double bonds.^{[7][8][9]}

Experimental Protocol: General Procedure for Wittig Reaction^[7]

- **Ylide Preparation:** Prepare the phosphonium ylide by reacting a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent (e.g., THF or DMSO) under an inert atmosphere.
- **Reaction with Aldehyde:** Cool the ylide solution in an ice bath and add a solution of **3-ethynylbenzaldehyde** (1.0 eq.) in the same solvent dropwise.
- **Reaction Conditions:** Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
- **Work-up:** Quench the reaction by adding water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

- Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by column chromatography to yield the desired alkene.



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Caption: General scheme of the Wittig reaction.

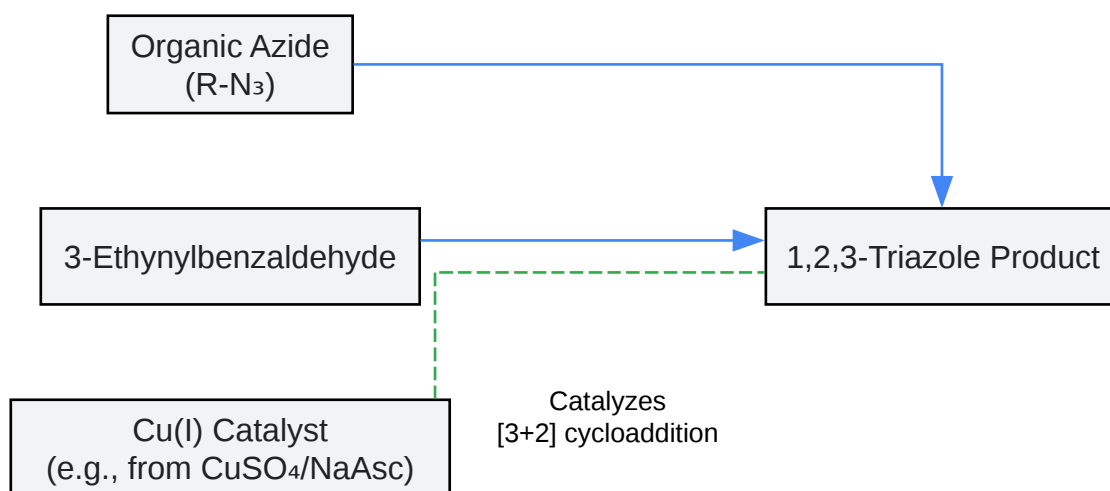
Click Chemistry

The terminal alkyne of **3-ethynylbenzaldehyde** is a suitable substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."^{[10][11][12]} This reaction provides a highly efficient and specific method for the synthesis of 1,2,3-triazoles.

Experimental Protocol: General Procedure for CuAAC Reaction^[11]

- Reaction Setup: In a reaction vessel, dissolve the organic azide (1.0 eq.) and **3-ethynylbenzaldehyde** (1.0 eq.) in a suitable solvent system, often a mixture of t-butanol and water.
- Catalyst Addition: Add a copper(I) source, which can be generated in situ from copper(II) sulfate (CuSO₄, e.g., 0.1 eq.) and a reducing agent like sodium ascorbate (e.g., 0.2 eq.).
- Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.
- Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

- Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting triazole can be purified by column chromatography or recrystallization.



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Caption: Experimental workflow for a CuAAC click reaction.

Relevance in Cancer Research and Signaling Pathways

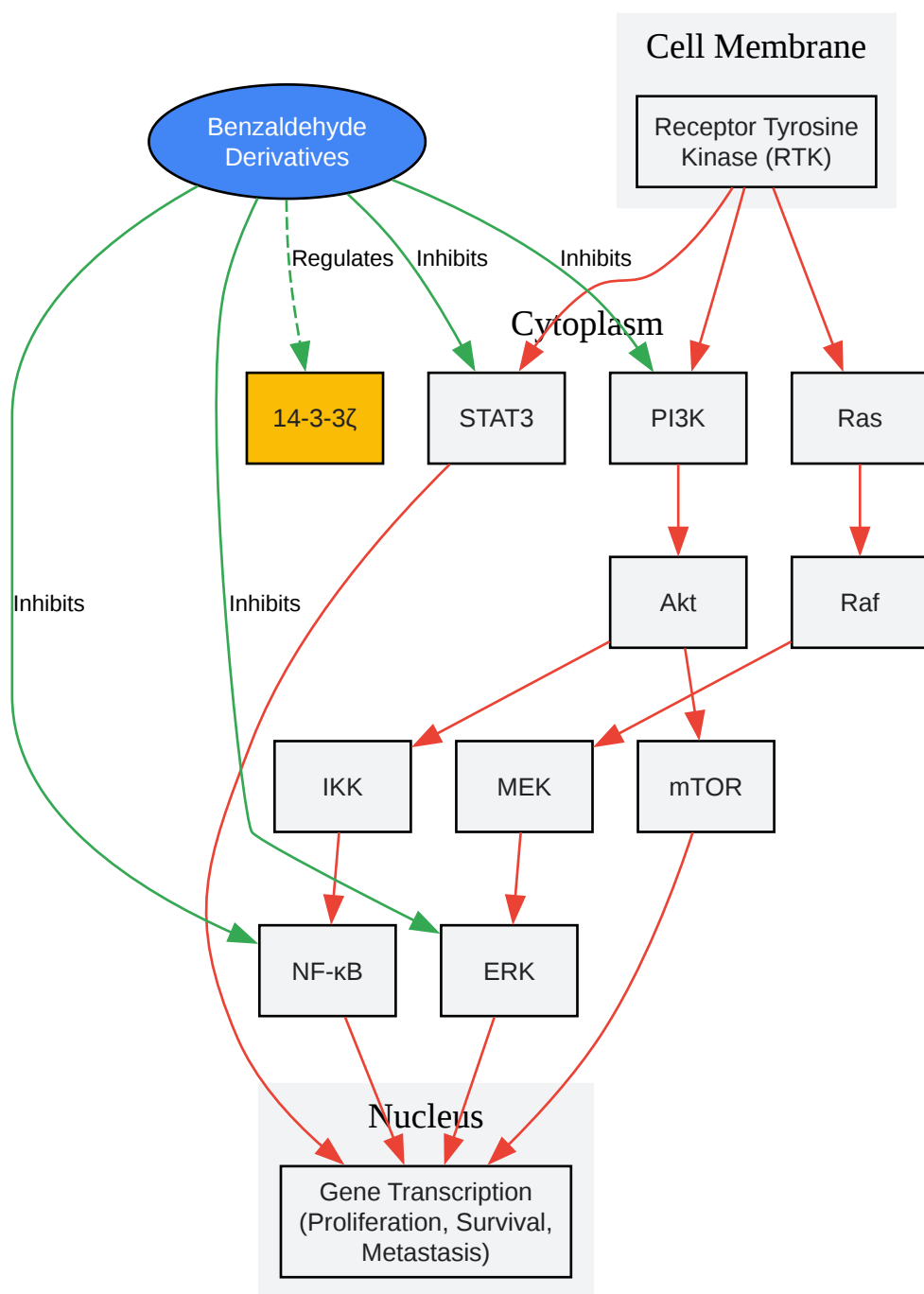
Benzaldehyde and its derivatives have been investigated for their potential as anticancer agents.[13][14] Studies have shown that benzaldehyde can suppress multiple signaling pathways that are often dysregulated in cancer cells.[15][16] These pathways play crucial roles in cell proliferation, survival, and metastasis. The presence of the ethynyl group in **3-ethynylbenzaldehyde** provides a reactive handle for further chemical modifications, enabling the synthesis of a diverse library of compounds for screening as potential kinase inhibitors or other therapeutic agents.

The aldehyde functionality is a common feature in molecules designed to target various enzymes and signaling pathways. For instance, derivatives of benzaldehyde have been shown to inhibit key signaling pathways such as:

- PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[17][18]

- **STAT3 Pathway:** Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes tumor growth and metastasis.[\[15\]](#)
- **NF-κB Pathway:** Nuclear factor kappa B (NF-κB) is involved in inflammatory responses and cell survival.[\[15\]](#)
- **ERK Pathway:** The extracellular signal-regulated kinase (ERK) pathway is a key component of the MAPK signaling cascade, which regulates cell proliferation and differentiation.[\[15\]](#)

Furthermore, benzaldehyde has been shown to regulate protein-protein interactions mediated by the 14-3-3ζ protein, which acts as a hub in various oncogenic pathways.[\[15\]](#)[\[16\]](#)



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Caption: Major signaling pathways in cancer targeted by benzaldehyde derivatives.

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